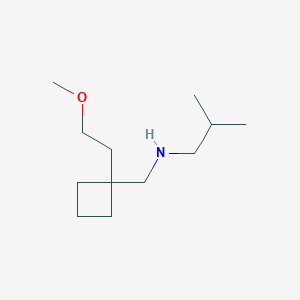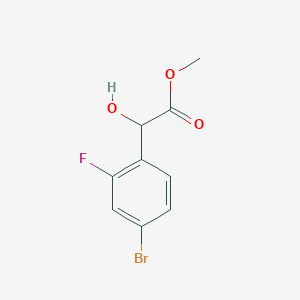
2-Aminoethyl ethyl(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl ethyl(methyl)carbamate is a chemical compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . It is primarily used in research and industrial applications. This compound is known for its role as a protecting group for amines, which can be installed and removed under relatively mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl ethyl(methyl)carbamate can be achieved through various methods. One common approach involves the reaction of ethyl(methyl)carbamate with 2-aminoethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl ethyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and ureas.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various carbamates, ureas, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Aminoethyl ethyl(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is employed in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Aminoethyl ethyl(methyl)carbamate involves its ability to form stable carbamate linkages with amines. This property makes it an effective protecting group in organic synthesis. The compound interacts with molecular targets such as enzymes and proteins, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-Boc-ethylenediamine: This compound is similar in structure and function, used as a protecting group for amines.
tert-Butyl N-(2-aminoethyl)carbamate: Another related compound with similar applications in organic synthesis.
Uniqueness
2-Aminoethyl ethyl(methyl)carbamate is unique due to its specific combination of ethyl and methyl groups, which provide distinct reactivity and stability compared to other carbamates. This uniqueness makes it particularly valuable in specialized synthetic applications .
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-aminoethyl N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C6H14N2O2/c1-3-8(2)6(9)10-5-4-7/h3-5,7H2,1-2H3 |
InChI Key |
CZHWSGDGJLQVSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B13565086.png)

![1H,2H,3H-pyrido[2,3-b][1,4]oxazin-7-aminedihydrochloride](/img/structure/B13565104.png)
![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate](/img/structure/B13565108.png)
![tert-butyl3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylatehydrochloride](/img/structure/B13565111.png)

![5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13565122.png)




![2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B13565155.png)
![6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid](/img/structure/B13565157.png)
